1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-ol
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Overview
Description
Preparation Methods
The synthesis of 1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-ol typically involves the reaction of 3,4-dimethylphenylacetone with ethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-ol can be compared with other similar compounds, such as:
- 1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-ol
- 1-(3,4-Dimethylphenyl)-2-(propylamino)propan-1-ol
- 1-(3,4-Dimethylphenyl)-2-(butylamino)propan-1-ol
These compounds share similar structural features but differ in the nature of the amino group attached to the propan-1-ol backbone.
Properties
CAS No. |
805181-72-0 |
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Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(ethylamino)propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-5-14-11(4)13(15)12-7-6-9(2)10(3)8-12/h6-8,11,13-15H,5H2,1-4H3 |
InChI Key |
OBPVXOPEMRBTNE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C(C1=CC(=C(C=C1)C)C)O |
Origin of Product |
United States |
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